Product packaging for 3,5-Dichloro-4-fluorobenzamide(Cat. No.:CAS No. 1803784-16-8)

3,5-Dichloro-4-fluorobenzamide

Cat. No.: B1410167
CAS No.: 1803784-16-8
M. Wt: 208.01 g/mol
InChI Key: GSHSOFKGNRSPMV-UHFFFAOYSA-N
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Description

3,5-Dichloro-4-fluorobenzamide is a substituted benzamide compound identified in patent literature as a key intermediate or final product with herbicidal properties . Scientific research highlights its utility in agricultural chemistry, where it exhibits excellent dual activity as both a pre-emergence and post-emergence herbicide . This makes it a valuable candidate for researchers developing new solutions for crop protection and weed management. The compound is offered exclusively for laboratory research purposes. It is strictly not intended for diagnostic, therapeutic, or any personal use. Buyers are responsible for confirming the product's identity and purity to meet the specific requirements of their research protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4Cl2FNO B1410167 3,5-Dichloro-4-fluorobenzamide CAS No. 1803784-16-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dichloro-4-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2FNO/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSHSOFKGNRSPMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)F)Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3,5 Dichloro 4 Fluorobenzamide and Its Precursors

Precursor Synthesis Strategies

The efficient synthesis of 3,5-Dichloro-4-fluorobenzamide is highly dependent on the availability and purity of its precursors. The following sections outline established strategies for the synthesis of critical halogenated intermediates.

Synthesis of Halogenated Nitrobenzene Intermediates (e.g., 3,5-Dichloro-4-fluoronitrobenzene)

A key precursor, 3,5-Dichloro-4-fluoronitrobenzene (B1581561), can be synthesized through a nucleophilic aromatic substitution reaction. One documented method involves heating 3,4,5-trichloronitrobenzene (B33126) with potassium fluoride (B91410) in dimethylformamide (DMF). The reaction proceeds at an elevated temperature to facilitate the substitution of the chlorine atom at the 4-position with fluorine. prepchem.com

Another approach for the production of 3,5-Dichloro-4-fluoronitrobenzene involves the reaction of 3,5-Dichloro-4-fluorobenzene with persulfate and ammonium (B1175870) nitrate (B79036) in the presence of hydrogen peroxide. This method offers an alternative pathway to introduce the nitro group onto the halogenated benzene (B151609) ring. chemicalbook.com

Table 1: Synthesis of 3,5-Dichloro-4-fluoronitrobenzene

Starting Material Reagents Solvent Conditions Product
3,4,5-Trichloronitrobenzene Potassium Fluoride Dimethylformamide 140°C, 15 hours 3,5-Dichloro-4-fluoronitrobenzene
3,5-Dichloro-4-fluorobenzene Persulfate, Ammonium Nitrate, Hydrogen Peroxide Not specified Not specified 3,5-Dichloro-4-fluoronitrobenzene

Preparation of Halogenated Bromobenzene Intermediates (e.g., 3,5-Dichloro-4-fluorobromobenzene)

The synthesis of 3,5-Dichloro-4-fluorobromobenzene, another important intermediate, can be achieved through a multi-step process starting from 2-fluoro-3-chloronitrobenzene. This pathway involves a sequence of bromination, reduction of the nitro group to an amine, and finally a diazochlorination reaction to yield the desired product. google.com This method is advantageous due to the ready availability of the starting material and the mild reaction conditions. google.com

A more traditional route to 3,5-Dichloro-4-fluorobromobenzene is the Sandmeyer reaction. This process begins with the diazotization of 3,5-dichloro-4-fluoroaniline (B1294558) using sodium nitrite (B80452) in the presence of a hydrohalic acid, followed by treatment with a cuprous bromide salt. However, the stability of the diazonium salt can be a challenge due to the presence of multiple electron-withdrawing substituents on the aniline (B41778) ring, which may lead to lower yields. google.com

Table 2: Synthesis of 3,5-Dichloro-4-fluorobromobenzene

Starting Material Key Steps Product

Synthesis of 3,5-Dichlorobenzoyl Chloride and Analogous Acyl Halides

3,5-Dichlorobenzoyl chloride is a crucial acyl halide for the synthesis of benzamide (B126) derivatives. A common and straightforward method for its preparation is the reaction of 3,5-dichlorobenzoic acid with a chlorinating agent such as thionyl chloride or oxalyl chloride. chemicalbook.comprepchem.com The reaction with thionyl chloride can be performed by refluxing the mixture, and the excess thionyl chloride can be removed by distillation to yield the crude product. chemicalbook.com

A more complex, multi-step synthesis of 3,5-dichlorobenzoyl chloride starts from anthranilic acid. This process involves a series of reactions including acetylation, chlorination, hydrolysis, diazotization, and finally chlorination with thionyl chloride to yield the final product. patsnap.com Another innovative approach involves the decarbonylation of 5-chloroisophthaloyl chloride in the presence of a palladium catalyst at high temperatures. google.com

Table 3: Synthesis of 3,5-Dichlorobenzoyl Chloride

Starting Material Reagents Key Features Product
3,5-Dichlorobenzoic Acid Thionyl Chloride or Oxalyl Chloride Direct conversion of carboxylic acid to acyl chloride. chemicalbook.comprepchem.com 3,5-Dichlorobenzoyl Chloride
Anthranilic Acid Acetic Anhydride, Chlorine, Hydrochloric Acid, Sodium Nitrite, Isopropanol, Thionyl Chloride Multi-step synthesis involving protection and functional group transformations. patsnap.com 3,5-Dichlorobenzoyl Chloride
5-Chloroisophthaloyl Chloride Palladium Catalyst (e.g., PdCl2) Decarbonylation at high temperature. google.com 3,5-Dichlorobenzoyl Chloride

Direct Synthesis Approaches to Benzamide Derivatives

Once the necessary precursors are obtained, direct synthesis methods can be employed to construct the final benzamide structure. These approaches typically involve the formation of an amide bond between an acyl halide and an amine.

Condensation Reactions of Acyl Chlorides with Arylamine Compounds

A widely used method for the synthesis of benzamide derivatives is the condensation reaction between an acyl chloride and an arylamine. Specifically, 3,5-dichlorobenzoyl chloride can be reacted with various arylamine compounds in a suitable solvent such as N,N'-dimethylformamide (DMF) at an elevated temperature. This reaction leads to the formation of a series of dichlorobenzamide derivatives in good yields. researchgate.net The choice of the arylamine allows for the introduction of diverse substituents on the final product.

Preparation of Fluorobenzamide Compounds via Halogenated Nitriles

An alternative route to fluorobenzamide compounds involves the use of halogenated nitriles as intermediates. The synthesis begins with the fluorination of a corresponding halogenated benzonitrile (B105546) using an alkali metal fluoride in a high-boiling polar aprotic solvent. google.com The resulting fluorobenzonitrile can then undergo partial hydrolysis, often in the presence of a catalytic amount of alkali and hydrogen peroxide, to yield the desired fluorobenzamide. google.com This method is particularly useful for introducing fluorine at specific positions on the benzene ring. The precursor nitriles can be prepared from halogenoalkanes by reaction with sodium or potassium cyanide, or by the dehydration of amides. chemguide.co.uklibretexts.org

Table 4: Synthesis of Fluorobenzamide Compounds

Starting Material Key Steps Product

Advanced Synthetic Techniques and Methodological Innovations

The synthesis of complex molecules like this compound often requires advanced techniques that go beyond classical methods. These innovations aim to improve yield, enhance selectivity, and introduce functional groups with high precision. This section delves into three such advanced areas: the use of specialized catalysis to prevent dehalogenation in reduction reactions, the application of phase transfer catalysis for efficient fluorination, and the theoretical exploration of cycloaddition reactions for building the core aromatic structure.

Application of Dehalogenation-Preventing Catalysis in Reduction Processes

A critical step in the synthesis of many aromatic amines is the reduction of a nitroaromatic precursor. In the context of this compound, a plausible synthetic route involves the reduction of 3,5-dichloro-4-fluoronitrobenzene. However, a significant challenge in the catalytic hydrogenation of halogenated nitroaromatics is the undesired side reaction of hydrodehalogenation, where halogen atoms are reductively cleaved from the aromatic ring. This loss of halogen substituents leads to impurities and reduces the yield of the target aniline derivative.

To overcome this, specialized catalytic systems have been developed to selectively reduce the nitro group while preserving the carbon-halogen bonds. These "dehalogenation-preventing" catalysts often involve the modification of traditional noble metal catalysts, such as platinum or palladium, or the use of alternative catalytic materials.

Key strategies and innovations include:

Catalyst Modification: The selectivity of noble metal catalysts can be enhanced by the addition of inhibitors or modifiers. For instance, sulfur compounds or nitrogen-containing ligands can be used to selectively poison the catalyst sites responsible for hydrodehalogenation without significantly impeding the hydrogenation of the nitro group.

Reaction Condition Control: The reaction medium's properties, particularly pH, can be crucial for controlling selectivity. For related reactions like the debenzylation versus dechlorination of substituted anilines, controlling the pH with a buffer system can dramatically shift the reaction pathway. prepchem.com Under basic conditions, dechlorination may be suppressed, while acidic conditions can alter the relative reaction rates. prepchem.com

Non-Noble Metal Catalysts: Research has also focused on developing catalysts based on more abundant and less expensive non-noble metals. These systems, while sometimes less active than their noble metal counterparts, can offer high selectivity in preventing dehalogenation.

The data below illustrates the performance of various catalytic systems in the selective hydrogenation of chloronitrobenzene, highlighting the high selectivity achievable with modern catalysts.

Table 1: Performance of Various Catalysts in the Selective Hydrogenation of p-Chloronitrobenzene (p-CNB)

Catalyst Support Selectivity to p-Chloroaniline (%) Turnover Frequency (TOF) (h⁻¹) Reference
Platinum (Pt) ZrO₂/ZSM-5 >99 5323 nih.govrsc.org
Platinum (Pt) ZrO₂/MCM-22 >99 8525 nih.govrsc.org
Gold (Au) Mo₂N High Not Specified crdeepjournal.org

Utilization of Phase Transfer Catalysis in Fluorination Reactions

The introduction of a fluorine atom onto an aromatic ring is a key transformation in the synthesis of this compound. A common method for this is nucleophilic aromatic substitution (SNAr), often referred to as the Halex (halogen exchange) reaction. In a plausible pathway, a precursor such as 3,4,5-trichloronitrobenzene could be converted to 3,5-dichloro-4-fluoronitrobenzene. rsc.org This reaction involves the displacement of a chlorine atom at the 4-position by a fluoride ion.

However, the fluoride salts used as reagents (e.g., potassium fluoride, KF) are often crystalline solids with low solubility in the aprotic organic solvents required for the SNAr reaction. This phase incompatibility leads to slow reaction rates and may require harsh conditions, such as high temperatures.

Phase transfer catalysis (PTC) is a powerful technique to overcome this limitation. A phase transfer catalyst, typically a quaternary ammonium or phosphonium (B103445) salt, facilitates the transfer of the fluoride anion from the solid or aqueous phase into the organic phase where the aromatic substrate is dissolved. The lipophilic cation of the catalyst pairs with the fluoride anion, creating a more soluble and "naked" anion in the organic phase, which is significantly more nucleophilic and reactive.

Innovations in this area include the development of more efficient and specialized catalysts:

Conventional Catalysts: Quaternary alkylammonium salts (e.g., tetrabutylammonium (B224687) bromide) and phosphonium salts remain widely used due to their accessibility and effectiveness.

Crown Ethers: These cyclic polyethers can encapsulate the alkali metal cation (e.g., K⁺ from KF), thereby liberating the fluoride anion and enhancing its reactivity.

Organoboranes: Recent research has demonstrated that certain organoboranes can act as effective solid-to-solution phase transfer catalysts for fluorination with cesium fluoride (CsF). The reactivity is correlated with the fluoride affinity of the borane (B79455); a balance is needed where the borane can bind fluoride to facilitate phase transfer but not so strongly that it prevents the subsequent transfer of fluoride to the aromatic substrate.

Hydrogen Bonding Catalysts: Chiral bis-urea catalysts have been developed that utilize hydrogen bonding to transport ionic reactants like fluoride into the organic phase. This approach has been particularly successful in enabling asymmetric nucleophilic fluorination reactions.

The use of PTC can lead to milder reaction conditions, shorter reaction times, and improved yields compared to uncatalyzed heterogeneous reactions.

Table 2: Comparison of Phase Transfer Catalysts in Nucleophilic Aromatic Fluorination

Catalyst Type Example Catalyst Fluoride Source Key Features
Quaternary Ammonium Salt Tetrabutylammonium Bromide (TBAB) KF Standard, cost-effective, widely applicable.
Crown Ether 18-Crown-6 KF High efficiency by sequestering K⁺ cation.
Organoborane BEt₃, 3,5-(CF₃)₂C₆H₃–BPin CsF Effective for solid-to-solution phase transfer; reactivity depends on fluoride affinity.

Exploration of Novel Cycloaddition Reaction Pathways in Fluorobenzamide Synthesis

While most synthetic routes to this compound rely on the functionalization of a pre-existing benzene ring, the de novo construction of the substituted aromatic core via cycloaddition reactions represents a conceptually different and innovative approach. Cycloaddition reactions, such as the Diels-Alder [4+2] cycloaddition or transition metal-catalyzed [2+2+2] cycloadditions, are powerful tools for the rapid assembly of cyclic systems.

However, the application of these methods for the direct synthesis of a polysubstituted aromatic ring like that in this compound is not a well-established or straightforward strategy and remains largely in the realm of theoretical exploration. The challenges are significant:

Diels-Alder [4+2] Cycloaddition: This pathway would require the reaction of a specifically substituted 1,3-diene with a dienophile, followed by an aromatization step (e.g., elimination or oxidation) of the resulting cyclohexene (B86901) ring. Synthesizing the required highly functionalized and electronically biased diene and dienophile precursors to achieve the correct substitution pattern (3,5-dichloro, 4-fluoro) would be exceptionally complex. Furthermore, controlling the regiochemistry of the cycloaddition would be a major hurdle. While the Diels-Alder reaction is widely used to synthesize fluorinated compounds, it typically involves fluorinated dienes or dienophiles to create fluorinated carbocycles, which are then further elaborated.

[2+2+2] Cycloaddition: This method involves the transition-metal-catalyzed trimerization of three alkyne molecules to form a benzene ring. To construct the specific substitution pattern of the target molecule, a chemo- and regioselective cycloaddition of three different, carefully designed alkyne precursors would be necessary. Achieving such selectivity in an intermolecular reaction is a formidable synthetic challenge that has not been solved for this type of complex target.

Current research involving cycloadditions and fluorobenzamides generally employs N-fluorobenzamides as reactants in formal [4+2] cycloadditions to generate more complex polycyclic structures, rather than synthesizing the fluorobenzamide itself. This indicates that the fluorobenzamide moiety is typically viewed as a building block, not the product of a cycloaddition.

Reaction Mechanisms and Pathways Involving 3,5 Dichloro 4 Fluorobenzamide Analogs

Mechanistic Investigations of Benzamide (B126) Formation Reactions

The formation of the amide bond is a cornerstone of organic chemistry, crucial for the synthesis of pharmaceuticals and biologically active molecules. Benzamides, including analogs of 3,5-dichloro-4-fluorobenzamide, are typically synthesized through the coupling of a carboxylic acid derivative with an amine. Mechanistic investigations have revealed several pathways for this transformation.

The most traditional method involves the activation of a carboxylic acid, often by converting it into a more reactive derivative like an acyl chloride. slideshare.netnih.gov This is followed by a nucleophilic attack from an amine. The mechanism for the reaction of an acyl chloride with ammonia or a primary/secondary amine is a two-step addition-elimination process. slideshare.net

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. This breaks the pi bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a tetrahedral intermediate.

Elimination: The carbon-oxygen double bond reforms, and a chloride ion is eliminated as a leaving group. A final deprotonation step, often by another molecule of the amine, yields the stable amide and an ammonium (B1175870) salt. slideshare.net

Direct condensation of a carboxylic acid and an amine is another important pathway, though it is often more challenging due to the formation of an unreactive carboxylate-ammonium salt. dur.ac.uk This acid-base reaction typically needs to be overcome, usually by heating to high temperatures (160-180 °C) to drive off water and shift the equilibrium toward the amide product. dur.ac.uk Catalysts can facilitate this reaction under milder conditions. For instance, titanium tetrachloride (TiCl4) can be used to promote the direct amidation by activating the carboxylic acid. nih.gov

Method Reactants Key Mechanistic Feature Conditions Reference
Acyl Chloride RouteBenzoyl chloride derivative + AmineNucleophilic addition-eliminationTypically mild, often with a base to neutralize HCl slideshare.net
Direct Thermal CondensationBenzoic acid derivative + AmineRemoval of water at high temperature to overcome salt formationHigh temperature (160-180 °C), no catalyst dur.ac.uk
Catalytic CondensationBenzoic acid derivative + AmineLewis acid (e.g., TiCl4) activation of the carboxylic acidCatalytic TiCl4, refluxing solvent nih.gov
Oxidative AmidationBenzylamine + Oxidizing AgentIn situ formation of an activated species from the amineI2–TBHP system or other catalysts researchgate.net

Elucidation of Multistep Processes in N-Fluorobenzamide Transformations

The transformation begins with the synthesis of the N-fluoroamide precursor from the parent benzamide. This step typically involves reacting the amide with an electrophilic fluorinating agent. Once the N-fluoro compound is formed, the key transformation is the homolytic cleavage of the relatively weak nitrogen-fluorine (N-F) bond. This homolysis is the central step that generates the highly reactive amidyl radical. This cleavage can be initiated under various conditions, including photoredox catalysis, which offers a mild and efficient route to these intermediates. researchgate.netnih.gov The process can be summarized as:

Fluorination: The parent benzamide is treated with an electrophilic fluorine source to form the N-fluorobenzamide.

Homolytic Cleavage: The N-F bond of the N-fluorobenzamide is cleaved, often via photoredox catalysis or other radical initiation methods, to produce a nitrogen-centered amidyl radical.

Subsequent Reaction: The generated amidyl radical engages in further reactions, most notably intramolecular hydrogen atom transfer (HAT), to functionalize a remote C-H bond.

Analysis of Nitrogen-Centered Radical Generation and Intramolecular Hydrogen Atom Transfer

Nitrogen-centered radicals are potent intermediates in organic synthesis due to their ability to mediate selective C-H functionalization. nih.gov These radicals can be generated from a variety of precursors, with N-halogenated amides (including N-fluoro and N-chloroamides) being particularly common starting points. nih.gov

Once generated, the nitrogen-centered radical is highly reactive. One of its most synthetically useful reactions is intramolecular hydrogen atom transfer (HAT). In this process, the radical abstracts a hydrogen atom from a C-H bond within the same molecule. This transfer typically occurs through a cyclic transition state, and its regioselectivity is a key feature. For amidyl radicals, 1,5-HAT processes are common, where the radical abstracts a hydrogen from the δ-carbon position through a six-membered ring transition state. This process is kinetically favorable and results in the formation of a new carbon-centered radical at a remote, previously unactivated position. nih.gov

The general mechanism is as follows:

Radical Generation: An N-fluorobenzamide analog undergoes homolysis to form an amidyl radical.

Intramolecular HAT: The amidyl radical abstracts a hydrogen atom from a δ-C-H bond, proceeding through a six-membered cyclic transition state.

Radical Translocation: A new, more stable carbon-centered radical is formed at the δ-position.

Functionalization: This carbon-centered radical can then be trapped by another reagent to install a new functional group, completing the remote C-H functionalization.

While 1,5-HAT is typical, strategies have been developed to favor other pathways, such as 1,6-HAT, to achieve functionalization at the γ-position. nih.gov

Precursor Type Bond Cleaved Method of Generation Resulting Radical Reference
N-ChloroamidesN–ClPhotoredox catalysis, radical initiatorsAmidyl Radical nih.gov
N-Aminopyridinium SaltsN–NPhotoredox catalysisAminyl Radical nih.gov
OximesN–OSingle-electron reductionIminyl Radical researchgate.net
N-Sulfur CompoundsN–SPhotoredox catalysisSulfamoyl Radicals researchgate.net

Examination of Hydrolysis Mechanisms in Chlorinated Aromatic Compounds

Chlorinated aromatic compounds, such as this compound, are generally characterized by their chemical stability and resistance to hydrolysis. The carbon-chlorine (C-Cl) bond on an aromatic ring is significantly stronger and less reactive than in aliphatic haloalkanes. This stability is due to the sp² hybridization of the carbon atom and the resonance interaction between the lone pairs of the chlorine atom and the aromatic pi system.

Hydrolysis of such compounds typically requires harsh conditions, such as high temperatures and pressures, or the presence of strong nucleophiles. The mechanism of hydrolysis for chlorinated aromatic compounds usually proceeds via nucleophilic aromatic substitution (SNAr). This mechanism is generally slow for rings that are not activated by strongly electron-withdrawing groups.

The SNAr mechanism involves two main steps:

Nucleophilic Attack: A nucleophile (such as a hydroxide ion, OH⁻) attacks the carbon atom bearing the chlorine atom. This attack is perpendicular to the plane of the aromatic ring and forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.

Loss of Leaving Group: The aromaticity of the ring is restored as the leaving group (chloride ion, Cl⁻) is expelled.

For a molecule like this compound, the presence of the electron-withdrawing amide group and the halogen atoms does increase the electrophilicity of the aromatic ring, but SNAr reactions still require significant energy input. Due to their low water solubility and the stability of the aryl-halide bond, these compounds are considered persistent in aqueous environments. wikipedia.org The primary degradation pathway in the environment for many chlorinated aromatic compounds is often microbial action or photodegradation rather than simple hydrolysis.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 3,5-Dichloro-4-fluorobenzamide by probing the magnetic properties of its atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F.

The ¹H NMR spectrum of this compound is expected to yield distinct signals corresponding to the amide and aromatic protons. The two protons of the primary amide group (-CONH₂) are diastereotopic and, depending on the solvent and temperature, may appear as two separate broad singlets or a single broad singlet due to exchange phenomena. Their chemical shift is typically observed in the downfield region, generally between 5.5 and 8.5 ppm, influenced by hydrogen bonding and the electronegativity of the adjacent carbonyl group.

The aromatic region will feature a single signal for the two equivalent aromatic protons (H-2 and H-6). Due to the symmetrical substitution pattern on the benzene (B151609) ring, these protons are chemically and magnetically equivalent. This signal is expected to appear as a singlet, or more precisely, a doublet due to coupling with the ¹⁹F nucleus. The electron-withdrawing effects of the two chlorine atoms and the fluorine atom would shift this signal significantly downfield, likely in the range of 7.5 to 8.0 ppm.

Table 1. Predicted ¹H NMR Chemical Shifts for this compound.
Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
-CONH₂5.5 - 8.5Broad Singlet
Ar-H (H-2, H-6)7.5 - 8.0Singlet / Doublet (due to JH-F)

The proton-decoupled ¹³C NMR spectrum provides a detailed view of the carbon framework. Due to the molecule's symmetry, four distinct signals are anticipated for the seven carbon atoms.

Carbonyl Carbon (C=O): The amide carbonyl carbon is the most deshielded, typically resonating in the 165-175 ppm range.

Aromatic Carbons:

C-1 (C-ipso): The carbon atom attached to the amide group is expected around 130-135 ppm.

C-2 and C-6: These two equivalent carbons, each bonded to a hydrogen atom, will produce a single signal. Their chemical shift will be influenced by the adjacent chlorine atoms.

C-3 and C-5: The two equivalent carbons bonded to chlorine atoms will be observed at a distinct chemical shift, typically downfield due to the halogen's electronegativity.

C-4: The carbon atom bonded to the fluorine atom will exhibit a large one-bond coupling constant (¹JC-F), resulting in a doublet. Its chemical shift is significantly influenced by the fluorine's high electronegativity.

The precise chemical shifts are influenced by substituent effects, which can be estimated using empirical additivity rules. The carbon atoms attached to or near the electronegative halogens (Cl, F) will be shifted downfield.

Table 2. Predicted ¹³C NMR Chemical Shifts for this compound.
Carbon AssignmentPredicted Chemical Shift (δ, ppm)Key Features
C=O165 - 175Weak signal (quaternary)
C-1130 - 135Quaternary carbon
C-2, C-6128 - 132Signal for two equivalent carbons
C-3, C-5133 - 138Signal for two equivalent carbons, attached to Cl
C-4155 - 165Doublet due to large ¹JC-F coupling

¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. For an aromatic fluorine, the chemical shift is typically observed between -100 and -140 ppm relative to a standard like CFCl₃. The signal may appear as a triplet due to coupling with the two equivalent ortho protons (H-2 and H-6).

The substitution of the amide protons with deuterium (B1214612) (N-H to N-D) induces small but measurable changes in the chemical shifts of nearby nuclei, an effect known as a secondary deuterium isotope shift. huji.ac.il This phenomenon arises from the difference in the zero-point vibrational energy between the N-H and N-D bonds, which slightly alters bond lengths and angles. bibliotekanauki.pl

In hydrogen-bonded systems like amides, these isotope effects can provide valuable structural information. Deuteration of the amide group in this compound would be expected to cause:

A one-bond isotope effect (¹Δ¹⁵N(D)) : A change in the ¹⁵N chemical shift of the amide nitrogen. The magnitude of this effect is sensitive to the N-H bond length and the strength of intermolecular hydrogen bonding. nih.gov

A two-bond isotope effect (²Δ¹³C(D)) : A small upfield shift (typically in parts per billion) of the carbonyl carbon resonance.

Longer-range isotope effects : Minor shifts may also be observed for the aromatic carbons and protons, transmitted through the molecule's conjugated system. bibliotekanauki.pl

These effects are particularly useful for studying hydrogen bond dynamics and conformation in solution. nih.gov The magnitude of the isotope shift can correlate with the strength of the hydrogen bond; stronger bonds often lead to larger isotope effects. researchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

The FTIR spectrum of this compound is characterized by several key absorption bands that confirm the presence of its primary functional groups. Analysis of spectra from similar molecules, such as 4-fluorobenzamide (B1200420) and 2,4-dichloro-5-fluorobenzamide, helps in assigning the expected vibrational modes. spectrabase.comspectrabase.com

N-H Stretching: The primary amide group exhibits two distinct stretching vibrations in the region of 3400-3100 cm⁻¹. These correspond to the asymmetric and symmetric N-H stretching modes. Their position and broadness are indicative of the degree of intermolecular hydrogen bonding in the solid state.

C=O Stretching (Amide I band): A strong, sharp absorption band, known as the Amide I band, is expected between 1680 and 1630 cm⁻¹. This band is primarily due to the C=O stretching vibration and is a hallmark of the amide group.

N-H Bending (Amide II band): The Amide II band, appearing between 1650 and 1580 cm⁻¹, arises from N-H bending coupled with C-N stretching.

C-N Stretching: The C-N stretching vibration of the amide group typically appears in the 1400-1450 cm⁻¹ region.

Aromatic C=C Stretching: The benzene ring gives rise to characteristic C=C stretching vibrations in the 1600-1450 cm⁻¹ range.

C-Halogen Stretching: The C-F and C-Cl stretching vibrations are found in the fingerprint region. The C-F stretch is typically a strong band between 1300 and 1100 cm⁻¹, while C-Cl stretches appear at lower frequencies, usually between 800 and 600 cm⁻¹.

Table 3. Predicted FTIR Absorption Bands for this compound.
Vibrational ModePredicted Frequency Range (cm⁻¹)Intensity
N-H Asymmetric & Symmetric Stretch3400 - 3100Medium-Strong, Broad
C=O Stretch (Amide I)1680 - 1630Strong
N-H Bend (Amide II)1650 - 1580Medium-Strong
Aromatic C=C Stretch1600 - 1450Medium-Variable
C-N Stretch1450 - 1400Medium
C-F Stretch1300 - 1100Strong
C-Cl Stretch800 - 600Medium-Strong

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of this compound. The molecular formula is C₇H₄Cl₂FNO, with a calculated monoisotopic mass of approximately 208.96 Da.

A key feature in the mass spectrum of this compound is the isotopic pattern of the molecular ion peak, which arises from the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). libretexts.org Due to the presence of two chlorine atoms, the mass spectrum will exhibit a characteristic cluster of peaks for the molecular ion (M⁺). This cluster will consist of the M⁺ peak (containing two ³⁵Cl atoms), an M+2 peak (containing one ³⁵Cl and one ³⁷Cl atom), and an M+4 peak (containing two ³⁷Cl atoms). The relative intensities of these peaks are expected to be in an approximate ratio of 9:6:1, which is a definitive indicator for a molecule containing two chlorine atoms. libretexts.org

The fragmentation pattern in electron ionization (EI) mass spectrometry can be predicted by comparison with the parent compound, benzamide (B126). nist.gov The fragmentation of benzamide is dominated by the loss of the amino radical (•NH₂) to form the benzoyl cation (C₆H₅CO⁺) at m/z 105, which can then lose carbon monoxide (CO) to yield the phenyl cation (C₆H₅⁺) at m/z 77. nist.gov

For this compound, a similar fragmentation pathway is expected:

Molecular Ion (M⁺): The isotopic cluster appears around m/z 209, 211, and 213.

Loss of •NH₂: The initial loss of the amino radical (16 Da) would lead to the formation of the 3,5-dichloro-4-fluorobenzoyl cation, with an isotopic cluster around m/z 193, 195, and 197. This is often a prominent peak in the spectrum.

Loss of CO: The subsequent loss of a neutral carbon monoxide molecule (28 Da) from the benzoyl cation would yield the 3,5-dichloro-4-fluorophenyl cation, with an isotopic cluster around m/z 165, 167, and 169.

Other Fragments: Further fragmentation could involve the loss of halogen atoms (Cl or F).

Table 2: Predicted Key Ions in the Mass Spectrum of this compound

IonPredicted m/z (for ³⁵Cl)Description
[M]⁺209Molecular ion (base of a 9:6:1 isotopic cluster)
[M - NH₂]⁺193Loss of amino radical (base of isotopic cluster)
[M - NH₂ - CO]⁺165Loss of CO from benzoyl ion (base of isotopic cluster)
[C₆H₅CO]⁺105Benzoyl cation (from parent Benzamide)
[C₆H₅]⁺77Phenyl cation (from parent Benzamide)

Note: m/z values correspond to the ion containing only the ³⁵Cl isotope. Corresponding M+2 and M+4 peaks are also expected for chlorine-containing fragments.

Both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful hyphenated techniques used for the separation, identification, and quantification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for the analysis of volatile and thermally stable compounds. Given its molecular weight and structure, this compound is expected to have sufficient volatility for GC analysis. In a typical GC-MS workflow, the compound would be injected into the GC, where it is vaporized and separated from other components on a capillary column (e.g., a nonpolar DB-5ms or a medium-polarity DB-17 column). The retention time provides a characteristic identifier under specific chromatographic conditions. As the compound elutes from the column, it enters the mass spectrometer, which serves as a detector, providing mass-to-charge ratio data that confirms the compound's identity and molecular weight through the molecular ion and fragmentation patterns discussed previously.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile alternative, particularly if the compound exhibits limited thermal stability or volatility. This technique separates compounds in the liquid phase before they enter the mass spectrometer. For this compound, reversed-phase HPLC using a C18 column with a mobile phase gradient of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be a standard approach. The compound's retention time would depend on its polarity. Following separation, the eluent is directed to an ion source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). ESI would likely produce the protonated molecule [M+H]⁺, confirming the molecular weight. Tandem mass spectrometry (MS/MS) can be employed for further structural confirmation by inducing fragmentation of the selected parent ion and analyzing the resulting daughter ions.

Crystallography and Solid State Structural Analysis

Single-Crystal X-ray Diffraction Studies

Characterization of Intermolecular Interactions

Halogen Bonding Interactions

Further research involving the synthesis and crystallographic analysis of 3,5-Dichloro-4-fluorobenzamide is required before a definitive report on its solid-state structure can be compiled.

π-π Stacking and C-H⋯πaryl Interactions

In the solid state, the arrangement of aromatic molecules is often governed by a combination of non-covalent interactions, including hydrogen bonding, π-π stacking, and C-H⋯π interactions. For this compound, the electron-deficient nature of the dichlorofluorophenyl ring, due to the presence of three electron-withdrawing halogen substituents, is expected to play a crucial role in directing these interactions.

C-H⋯πaryl Interactions: C-H⋯π interactions are a form of weak hydrogen bond where a C-H bond acts as the hydrogen bond donor and an aromatic π-system serves as the acceptor. In the context of this compound, the aromatic ring can act as a weak π-acceptor. It is plausible that C-H bonds from adjacent molecules could orient themselves towards the face of the dichlorofluorophenyl ring, contributing to the stability of the crystal lattice. The strength and geometry of these interactions would be influenced by the electronic nature of the aromatic ring and the acidity of the participating C-H protons.

While specific geometric parameters for this compound are not available, the table below presents typical ranges for these interactions observed in similar halogenated aromatic compounds.

Interaction TypeDonorAcceptorTypical Distance (Å)Typical Angle (°)
π-π Stacking Aromatic RingAromatic Ring3.3 - 3.8 (centroid-centroid)Parallel-displaced or T-shaped
C-H⋯πaryl C-HAromatic π-system2.5 - 3.0 (H to centroid)> 120

Polymorphism and Solid-State Packing Effects

Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a common phenomenon in organic compounds, including benzamides. Different polymorphs of a substance exhibit distinct physical properties, such as melting point, solubility, and stability, which are a direct consequence of the different arrangements of molecules in the crystal lattice.

The potential for polymorphism in this compound is high due to the molecule's conformational flexibility, particularly around the amide linkage, and the variety of possible intermolecular interactions. The interplay between strong N-H⋯O hydrogen bonds, which are characteristic of primary amides, and weaker interactions like halogen bonds (C-Cl⋯O, C-Cl⋯N, C-F⋯O, etc.), π-π stacking, and C-H⋯π interactions can lead to the formation of different stable packing arrangements.

For instance, in the crystal structure of the related compound 3,5-dichloro-N-(4-chlorophenyl)benzamide, molecules are linked into chains via N–H⋯O hydrogen bonds. These chains are then further organized into a three-dimensional network through C–H⋯Cl hydrogen bonds and Cl⋯Cl short contacts. It is highly probable that this compound would exhibit similar primary hydrogen bonding motifs, forming chains or dimers. The variation in how these primary structures pack together, influenced by the weaker, non-directional forces, is what would give rise to different polymorphic forms.

The crystallization conditions, such as the choice of solvent, temperature, and rate of cooling, can significantly influence which polymorph is obtained. A comprehensive screening of crystallization conditions would be necessary to identify and characterize the potential polymorphs of this compound.

The following table summarizes the crystallographic data for a closely related compound, 3,5-dichloro-N-(4-chlorophenyl)benzamide, which provides a model for the potential solid-state structure of this compound.

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)
3,5-dichloro-N-(4-chlorophenyl)benzamide TriclinicP-15.04710.2813.36107.5993.5598.34

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational efficiency for the study of molecular systems. nih.govresearchgate.net DFT calculations are instrumental in predicting a wide range of properties for 3,5-Dichloro-4-fluorobenzamide, from its ground-state geometry to its spectroscopic signatures. The B3LYP hybrid functional is frequently employed in such studies as it provides a reliable reproduction of molecular geometries, vibrational frequencies, and electronic properties for many organic molecules. nih.gov

Geometry Optimization and Electronic Structure Analysis (HOMO-LUMO)

Geometry Optimization: The first step in most quantum chemical calculations is to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For benzamide (B126) and its derivatives, key structural parameters include the bond lengths and angles of the phenyl ring and the amide group, as well as the dihedral angle between them. In related halogenated benzamides, the amide group is often found to be slightly twisted relative to the plane of the aromatic ring. mdpi.com For this compound, DFT calculations would predict precise bond lengths and angles, providing a foundational model for its structure.

Table 1: Predicted Geometrical Parameters for a Benzamide Derivative (Illustrative) Note: This data is illustrative for a typical benzamide structure, as specific experimental or calculated data for this compound is not readily available in the cited literature.

ParameterTypical Bond Length (Å)ParameterTypical Bond Angle (°)
C=O1.23 - 1.25O=C-N121 - 123
C-N1.35 - 1.37C-N-H118 - 120
C-Cl1.73 - 1.75Cl-C-C119 - 121
C-F1.34 - 1.36F-C-C118 - 120

Frontier Molecular Orbitals (HOMO-LUMO): The electronic properties of a molecule are largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that reflects the molecule's chemical reactivity and kinetic stability. irjweb.comresearchgate.net A small energy gap suggests high chemical reactivity and polarizability, indicating that the molecule can be easily excited. researchgate.netresearchgate.net Conversely, a large HOMO-LUMO gap implies high stability. irjweb.com For this compound, the HOMO is expected to be localized primarily on the phenyl ring and the amide group, while the LUMO would also be distributed across the aromatic system. The electron-withdrawing nature of the chlorine and fluorine atoms would influence the energies of these orbitals.

Table 2: Calculated Electronic Properties (Illustrative) Note: Values are typical for halogenated aromatic compounds and serve as an example.

PropertyTypical Value (eV)Significance
EHOMO-6.0 to -7.0Electron-donating ability
ELUMO-1.5 to -2.5Electron-accepting ability
HOMO-LUMO Gap (ΔE)4.0 to 5.0Chemical reactivity and stability

Vibrational Frequency Analysis and Spectroscopic Correlations

DFT calculations are highly effective for predicting the vibrational spectra (infrared and Raman) of molecules. By calculating the second derivatives of the energy with respect to atomic displacements, a set of vibrational frequencies and their corresponding normal modes can be obtained. These theoretical frequencies can then be correlated with experimental spectra, allowing for a detailed assignment of the observed absorption bands to specific molecular motions, such as stretching, bending, and torsional modes.

For this compound, characteristic vibrational modes would include C-H, N-H, and C=O stretching vibrations at higher wavenumbers, while C-C aromatic stretching, C-N stretching, and various bending modes would appear in the fingerprint region. The vibrations involving the heavy halogen atoms (C-Cl and C-F stretching) are expected at lower wavenumbers. researchgate.net Comparing the computed spectrum with experimental data allows for a robust validation of the calculated molecular structure. researchgate.net

Prediction of Molecular Electrostatic Potential Surfaces

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. The MEP map illustrates the electrostatic potential on the electron density surface, highlighting regions that are electron-rich (negative potential, typically colored red or yellow) and electron-poor (positive potential, colored blue).

For this compound, the MEP surface would show a significant negative potential around the electronegative oxygen atom of the carbonyl group and, to a lesser extent, the fluorine and chlorine atoms. These regions represent likely sites for electrophilic attack. Conversely, the hydrogen atoms of the amide group (-NH2) would exhibit a positive potential, making them susceptible to nucleophilic attack and key sites for hydrogen bonding. researchgate.netresearchgate.net The MEP thus provides a clear, intuitive map of the molecule's reactivity and intermolecular interaction sites. science.gov

Conformational Analysis and Energy Landscapes

While the phenyl ring of this compound is rigid, rotation can occur around the single bonds connecting the ring to the amide group (C-C) and within the amide group itself (C-N). Conformational analysis involves mapping the energy of the molecule as a function of these rotational angles (dihedral angles) to identify stable conformers (energy minima) and the energy barriers between them.

For substituted benzamides, the orientation of the amide group relative to the phenyl ring is of particular interest. nih.gov Computational studies on similar molecules have shown that planar or near-planar arrangements are often the most stable due to conjugation between the phenyl ring's π-system and the amide group. nih.gov The presence of substituents on the ring can create steric hindrance that influences the preferred conformation. mdpi.comrsc.org By calculating the energy landscape, the most probable conformations of this compound in the gas phase or in solution can be determined.

Molecular Dynamics (MD) Simulations for Dynamic Structural Behavior

While DFT calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing for the observation of molecular vibrations, conformational changes, and interactions with surrounding molecules, such as a solvent. tandfonline.comrsc.org

Quantum Chemical Calculations for Mechanistic Insights

Quantum chemical calculations are indispensable for elucidating the mechanisms of chemical reactions. rsc.orgnih.gov By mapping the potential energy surface of a reaction, researchers can identify the lowest energy pathway from reactants to products. This involves locating transition state structures, which are the energy maxima along the reaction coordinate, and calculating the activation energy of the reaction. nih.gov

For this compound, these methods could be applied to study its synthesis, for example, by exploring the mechanism of the reaction between 3,5-dichloro-4-fluorobenzoyl chloride and ammonia. Calculations could determine the energy barriers for the formation and breakdown of tetrahedral intermediates, providing a detailed, step-by-step understanding of the reaction. rsc.org Furthermore, these methods can be used to predict the reactivity of the molecule in various chemical transformations. rsc.orgnih.gov

Derivatization Strategies and Scaffold Utilization in Chemical Synthesis

Intermediate Derivatization Methods in Agrochemical Discovery and Optimization

The Intermediate Derivatization Method (IDM) is a highly effective strategy in the discovery of novel agrochemicals. This approach sits (B43327) between traditional random screening and more recent rational design methods used in pharmaceutical research. researchgate.net The core principle of IDM involves identifying a key chemical intermediate through retrosynthetic analysis of a known active molecule or a promising scaffold. researchgate.net This intermediate is then used as a starting point for a wide array of chemical modifications, allowing for the efficient generation of a diverse library of novel compounds. researchgate.net This method accelerates the discovery of new biologically active molecules, reduces costs, and enhances the potential for finding innovative and patentable structures. researchgate.net

The utility of IDM is particularly evident in the development of pyridine-based agrochemicals, where common intermediates have led to the discovery of numerous successful products. nih.gov Benzamides, as a class of compounds, are also well-suited for the IDM approach. Halogenated aromatic amides are crucial raw materials in agriculture, serving as herbicides and other crop protection agents. nih.govresearchgate.net By selecting a versatile benzamide (B126) intermediate, chemists can systematically explore the chemical space around a core structure, optimizing for potency, selectivity, and improved physicochemical properties. This strategy allows for the rapid evolution from a promising but unoptimized hit to a viable lead compound for commercial development. scribd.com The application of various synthetic reactions to a central benzamide core enables the exploration of structure-activity relationships (SAR) in a time- and resource-efficient manner. researchgate.net

Exploration of 3,5-Dichloro-4-fluorobenzamide as a Synthetic Scaffold

A molecular scaffold serves as a foundational core structure upon which diverse chemical groups can be covalently attached to build a library of related compounds. mdpi.com this compound represents a valuable scaffold due to its specific substitution pattern, which imparts distinct electronic and steric properties. The presence of two chlorine atoms and a fluorine atom, all strong electron-withdrawing groups, significantly influences the reactivity of the aromatic ring and the properties of the final molecules. This scaffold provides a rigid framework that can be systematically modified to probe interactions with biological targets.

The 3,5-dichloro-substituted phenyl group is a key component in a number of advanced molecular architectures, particularly in the field of insecticides and acaricides. One prominent example is its incorporation into isoxazoline-substituted benzamide derivatives, a class of compounds known for their potent activity against various pests. google.com The synthesis of these complex molecules often involves multi-step sequences where the dichlorinated aromatic moiety is introduced early in the process.

For instance, the preparation of certain isoxazoline-substituted benzamides involves reacting a compound containing the 3,5-dichlorophenyl group with other synthetic intermediates to form the isoxazoline (B3343090) ring. patsnap.com A general synthetic pathway might involve the reaction of a chalcone (B49325) derivative with hydroxylamine (B1172632) to construct the isoxazoline heterocycle, which is then coupled to a substituted benzoic acid to form the final benzamide product. The this compound scaffold can be envisioned as a precursor or a related building block in the synthesis of such molecules, where the benzamide portion is coupled to a pre-formed isoxazoline ring containing another functionalized aryl group. google.compatsnap.com The specific arrangement of the chloro and fluoro substituents on the phenyl ring is often critical for achieving high levels of biological activity.

Table 1: Key Reactions in the Synthesis of Isoxazoline-Substituted Benzamides

StepReaction TypeReactantsProduct Feature
1 Aldol CondensationSubstituted acetophenone (B1666503) (e.g., 1-(3,5-dichlorophenyl)ethanone) and an aldehydeα,β-Unsaturated ketone (chalcone)
2 CyclizationChalcone and hydroxylamine3,5-disubstituted isoxazoline ring
3 Amide CouplingIsoxazoline-containing carboxylic acid and an amineFinal isoxazoline-substituted benzamide

Functionalization of the Amide Moiety and Aromatic Ring

The this compound scaffold offers multiple points for chemical modification, including the amide group and the aromatic ring.

Amide Moiety Functionalization: The primary amide (-CONH₂) can be readily transformed into a variety of other functional groups. N-alkylation or N-arylation can be achieved by reacting the amide with appropriate electrophiles under basic conditions to generate secondary or tertiary amides. This allows for the introduction of diverse substituents to explore their impact on the molecule's properties. Furthermore, the amide can be hydrolyzed back to the corresponding carboxylic acid (3,5-dichloro-4-fluorobenzoic acid), which serves as a versatile intermediate for creating esters, other amides, or different bioisosteres.

Aromatic Ring Functionalization: The electron-withdrawing nature of the two chlorine and one fluorine atoms deactivates the aromatic ring towards electrophilic substitution. However, it activates the ring for nucleophilic aromatic substitution (SNAr), particularly at the carbon atom bearing the fluorine atom, which is generally a better leaving group than chlorine in SNAr reactions. This allows for the displacement of the fluoride (B91410) ion by various nucleophiles (e.g., alkoxides, thiolates, amines), providing a direct method to introduce new functionalities onto the core scaffold. This strategy is synthetically valuable for creating derivatives with altered electronic and steric profiles. rsc.org

The specific placement of halogen substituents on the benzamide ring has profound implications for the molecule's three-dimensional structure, its intermolecular interactions, and consequently, its synthetic accessibility and biological activity. The crystal structure of benzamide derivatives is heavily influenced by the substitution pattern. For example, in 3,5-dichloro-N-(2-methylbut-3-yn-2-yl)benzamide, the amide group is significantly twisted out of the plane of the benzene (B151609) ring. nih.govresearchgate.net This torsional angle is a key conformational feature determined by the steric and electronic effects of the substituents.

Different isomers, such as those with 2,4-dichloro or 3,4-dichloro patterns, will exhibit different physical properties and crystal packing arrangements due to altered dipole moments and the potential for different types of intermolecular interactions like hydrogen bonds and halogen bonds. researchgate.nettib.eu From a synthetic standpoint, the substitution pattern dictates the regioselectivity of further reactions. For instance, the starting material required to produce a 3,5-dichloro isomer is different from that needed for a 2,4-dichloro isomer (e.g., 3,5-dichlorobenzoyl chloride vs. 2,4-dichlorobenzoyl chloride). tib.eu The electronic activation or deactivation at specific ring positions also changes with the isomer, influencing the feasibility and outcome of subsequent functionalization reactions like SNAr. The availability and cost of the starting materials for a specific substitution pattern are also critical considerations in designing a synthetic route. dcu.ie

Design and Library Synthesis Based on the this compound Core Structure

The design and synthesis of a chemical library involve the systematic and parallel creation of a large number of related compounds from a common core structure or scaffold. mdpi.com The this compound core is an excellent candidate for library synthesis due to its multiple, chemically distinct reaction sites. A library based on this scaffold can be constructed to systematically explore the structure-activity relationships (SAR) for a particular biological target. nih.gov

A typical library design strategy would involve combinatorial synthesis, where a set of building blocks is reacted with the core structure. For the this compound scaffold, this could involve:

N-Acylation/Alkylation: Reacting 3,5-dichloro-4-fluoroaniline (B1294558) (a precursor to the benzamide) with a library of different carboxylic acids or acyl chlorides to generate a diverse set of N-aryl benzamides.

SNAr Displacement: Reacting the core molecule with a library of nucleophiles (e.g., various alcohols, thiols, or amines) to displace the activated fluorine atom, creating a collection of 4-substituted-3,5-dichlorobenzamides.

Amide Modification: Converting the primary amide of the core structure into a thioamide or other amide isosteres and then reacting these with a library of electrophiles.

These parallel synthesis approaches allow for the rapid generation of hundreds of distinct but structurally related molecules. High-throughput screening of these libraries against biological targets can then identify "hit" compounds with desired activity, providing valuable data for the next round of lead optimization.

Bioisosteric Replacement Strategies Utilizing Benzamide Scaffolds

Bioisosterism is a powerful strategy in medicinal and agrochemical chemistry where a functional group in a lead compound is replaced by another group with similar physical or chemical properties to enhance potency, improve pharmacokinetic properties, or reduce toxicity. nih.govctppc.org The amide bond is a frequent target for bioisosteric replacement because, while it is crucial for forming key hydrogen bond interactions with biological targets, it is also susceptible to metabolic cleavage by hydrolase enzymes. nih.gov

For benzamide scaffolds, the amide moiety can be replaced with a variety of bioisosteres to create novel analogues with potentially superior properties. drughunter.com This strategy aims to mimic the hydrogen bonding capabilities and conformational preferences of the amide group while improving metabolic stability. nih.gov

Table 2: Common Bioisosteric Replacements for the Amide Group

BioisostereStructureKey Features
Thioamide -C(=S)NH-Similar geometry to amide, different H-bonding and electronic properties. nih.gov
Urea -NHC(=O)NH-Conserves H-bond donor/acceptor pattern, can increase distance between moieties. nih.gov
Sulfonamide -S(=O)₂NH-Non-planar geometry, strong H-bond acceptor. nih.gov
1,2,4-Oxadiazole Heterocyclic RingMetabolically stable, mimics peptide bond geometry. nih.gov
1,2,3-Triazole Heterocyclic RingAromatic, stable, often used as a non-classical bioisostere. nih.govnih.gov
Fluoroalkene -CF=CH-Provides conformational rigidity and metabolic stability.

The application of bioisosterism allows chemists to fine-tune the properties of a lead compound based on a benzamide scaffold. drughunter.com By replacing the amide group, it is possible to overcome liabilities such as poor metabolic stability or to explore new intellectual property space, which is a critical aspect of drug and agrochemical development. ctppc.orgnih.gov The success of any particular bioisosteric replacement is highly context-dependent and must be evaluated empirically for each new series of compounds. drughunter.com

Q & A

Q. What is the standard methodology for synthesizing 3,5-Dichloro-4-fluorobenzamide?

A common approach involves nucleophilic substitution or condensation reactions. For example:

Dissolve 3,5-dichloro-4-fluorobenzoic acid (0.01 mol) in thionyl chloride (10 mL) under reflux for 2 hours to form the acyl chloride intermediate.

Add excess aqueous ammonia dropwise at 0–5°C, stir for 4 hours, and isolate the precipitate via vacuum filtration.

Purify the crude product via recrystallization from ethanol/water (1:1). Yield and purity should be verified by melting point, NMR, and HPLC .

Q. Which analytical techniques are critical for characterizing this compound?

TechniqueParameters AnalyzedKey Considerations
¹H/¹³C NMR Chemical shifts, coupling constantsUse deuterated DMSO or CDCl₃; compare peaks to PubChem references .
X-ray Diffraction Crystal structure, unit cell parametersRefine data using SHELXL (R-factor < 5%) .
IR Spectroscopy Functional groups (amide C=O, C-F)Match vibrations to NIST reference spectra .

Q. How can researchers optimize purification for high-purity this compound?

  • Recrystallization : Use ethanol/water mixtures to remove unreacted starting materials.
  • Column Chromatography : Employ silica gel with ethyl acetate/hexane (3:7) for polar impurities.
  • HPLC : Use a C18 column with acetonitrile/water (70:30) to resolve structural analogs. Monitor purity via UV detection (λ = 254 nm) .

Advanced Research Questions

Q. What experimental designs are recommended for evaluating biological activity (e.g., antimicrobial or anticancer)?

In vitro assays :

  • Antimicrobial : Test against Gram-positive/negative bacteria (MIC via broth dilution) .
  • Anticancer : Use MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations. Include cisplatin as a positive control .

Mechanistic studies : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins like DNA gyrase or tubulin .

Q. How can computational modeling enhance understanding of this compound’s reactivity?

  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict electrostatic potential maps and Fukui indices for electrophilic sites .
  • Molecular Dynamics : Simulate solvation in water/DMSO to assess stability under physiological conditions.
  • ADMET Prediction : Use SwissADME to estimate bioavailability and toxicity .

Q. What challenges arise in crystallographic refinement of halogenated benzamides, and how are they resolved?

  • Disorder in Halogen Positions : Use SHELXL’s PART instruction to model alternative conformations .
  • Twinned Crystals : Apply HKLF 5 in SHELXL for twin-law refinement.
  • Weak Diffraction : Collect high-resolution data (≤ 0.8 Å) at synchrotron facilities .

Q. How do structural modifications influence this compound’s bioactivity?

ModificationObserved EffectRationale
Fluorine → Chlorine Reduced solubility, increased lipophilicityEnhanced membrane permeability .
Amide → Sulfonamide Improved enzyme inhibition (e.g., carbonic anhydrase)Stronger hydrogen bonding with active sites .

Q. How should researchers reconcile contradictory bioactivity data across studies?

Validate purity : Ensure >98% purity via HPLC and elemental analysis .

Control experimental variables : Standardize cell lines, solvent (DMSO concentration ≤ 1%), and incubation time.

Cross-validate assays : Compare results from orthogonal methods (e.g., fluorescence-based vs. colorimetric assays) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.